molecular formula C22H18N6 B584787 Rilpivirine-d6 CAS No. 1312424-26-2

Rilpivirine-d6

Numéro de catalogue: B584787
Numéro CAS: 1312424-26-2
Poids moléculaire: 372.465
Clé InChI: YIBOMRUWOWDFLG-XDMLVRQJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism

Rilpivirine-d6 is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of rilpivirine. The incorporation of deuterium allows for more precise quantification and differentiation from non-deuterated compounds during analysis.

Key Findings:

  • A study characterized the metabolism of long-acting injectable rilpivirine after intramuscular administration, identifying several metabolites including mono- and dioxygenated forms as well as glucuronides . this compound serves as an internal standard to ensure accuracy in measuring these metabolites.
  • The pharmacokinetic behavior of this compound has been studied to assess its efficacy against various HIV strains, including those resistant to other NNRTIs. Its EC50 values indicate strong antiviral activity even against resistant strains .

Analytical Techniques

This compound is extensively used in analytical chemistry for the quantification of rilpivirine in biological matrices through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): this compound is employed as an internal standard to enhance the sensitivity and specificity of assays measuring rilpivirine levels in plasma and other biological fluids .
  • Method Validation: Studies have validated methods for simultaneous quantification of rilpivirine and other antiretroviral drugs using LC-MS/MS, establishing a correlation coefficient greater than 0.9976 for accuracy .
Analyte MRM Transition DP (V) EP (V) CE (V) CXP (V) RT (min)
Rilpivirine367.2 → 195.175105034.02
This compound373.2 → 195.175105034.02

Case Studies

Several case studies highlight the application of this compound in clinical settings:

  • Long-Acting Injectable Formulations: Research indicates that long-acting formulations of rilpivirine show promise for HIV maintenance therapy, with this compound aiding in understanding its pharmacokinetics post-injection .
  • Real-World Effectiveness: Observational studies have measured plasma concentrations of rilpivirine in patients receiving long-acting injections, revealing variability that could impact treatment outcomes . this compound assists in accurately assessing these concentrations.

Mécanisme D'action

Target of Action

Rilpivirine-d6, like its parent compound Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of this compound is the reverse transcriptase enzyme of the HIV-1 virus .

Mode of Action

This compound binds to reverse transcriptase, a key enzyme in the life cycle of HIV-1 . This binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, effectively inhibiting HIV-1 replication . The internal conformational flexibility of this compound and the plasticity of its interacting binding site give it a very high potency and reduce the chance of resistance compared to other NNRTIs .

Biochemical Pathways

This compound affects the HIV-1 replication pathway by inhibiting the reverse transcriptase enzyme . This inhibition disrupts the viral life cycle, preventing the conversion of viral RNA into DNA and subsequent integration into the host genome .

Pharmacokinetics

This compound, like Rilpivirine, is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites . The pharmacokinetics of this compound are expected to be similar to those of Rilpivirine, which has a long elimination half-life with intramuscular administration, reaching 13–28 weeks . This long half-life allows for infrequent dosing, improving patient adherence .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 replication, leading to a decrease in viral load . At high concentrations, Rilpivirine has been observed to cause an anti-adipogenic and pro-inflammatory response pattern .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. Due to cytochrome P450 3A4 enzyme induction or gastric pH increase, Rilpivirine cannot be coadministered with a number of other drugs . Furthermore, Rilpivirine should be used with caution when coadministered with a drug with a known risk for torsade de pointes .

Analyse Biochimique

Biochemical Properties

Rilpivirine-d6, like its parent compound Rilpivirine, interacts with the enzyme reverse transcriptase, a key enzyme in the life cycle of HIV . It binds to reverse transcriptase and blocks RNA and DNA-dependent DNA polymerase activities, inhibiting the replication of HIV .

Cellular Effects

This compound has demonstrated a hepatoprotective effect in several animal models of chronic liver injury . It is related to its antifibrogenic and apoptotic action in hepatic stellate cells . It is also active against both wild-type and NNRTI-resistant strains of HIV due to flexibility at the NNRTI binding site of HIV-1 reverse transcriptase .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the reverse transcriptase enzyme, thereby blocking the RNA and DNA-dependent DNA polymerase activities . This inhibits the replication of HIV, preventing the virus from multiplying and reducing the viral load in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits sustained plasma concentrations when administered intramuscularly . The long elimination half-life with intramuscular administration reaches 13–28 weeks for Rilpivirine .

Metabolic Pathways

This compound is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites . Therefore, it is susceptible to drug-drug interactions with inhibitors, and particularly inducers of these drug-metabolizing enzymes .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its function as a reverse transcriptase inhibitor, it is likely to be found in the vicinity of this enzyme, which is located in the cytoplasm and nucleus of the cell where viral replication occurs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Rilpivirine involves several key steps:

Industrial Production Methods: Industrial production of Rilpivirine-d6 follows similar synthetic routes but often employs optimized conditions to enhance yield and reduce reaction time. Microwave-promoted methods have been developed to decrease reaction time significantly and improve overall yield .

Analyse Des Réactions Chimiques

Types of Reactions: Rilpivirine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparaison Avec Des Composés Similaires

Activité Biologique

Rilpivirine-d6 is a stable isotope-labeled analog of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The incorporation of deuterium in the molecular structure of rilpivirine aims to enhance its pharmacokinetic properties and metabolic stability. This article explores the biological activity of this compound, focusing on its antiviral efficacy, metabolism, and clinical implications.

Antiviral Efficacy

Rilpivirine has demonstrated significant antiviral activity against HIV-1, with an effective concentration (EC50) of approximately 0.4 nM for wild-type strains . The introduction of deuterium in this compound is expected to maintain or enhance this efficacy due to its structural similarity to the parent compound.

Comparison of Antiviral Activity

CompoundEC50 (nM)Mechanism of Action
Rilpivirine0.4NNRTI, inhibits reverse transcriptase
This compoundTBDExpected similar mechanism

Metabolism and Pharmacokinetics

The metabolism of rilpivirine has been extensively studied, revealing that cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, play a crucial role in its biotransformation . this compound is hypothesized to undergo similar metabolic pathways, potentially leading to altered pharmacokinetics due to the presence of deuterium.

Key Metabolic Pathways

  • CYP3A4 and CYP3A5 : Major enzymes involved in the oxidative metabolism.
  • UGT1A1 and UGT1A4 : Responsible for glucuronidation processes.

Clinical Implications

This compound's potential use as a therapeutic agent hinges on its ability to maintain antiviral efficacy while exhibiting improved metabolic stability. Clinical studies have indicated that long-acting formulations of rilpivirine can provide sustained viral suppression with fewer doses compared to daily regimens .

Case Studies

  • Long-Acting Injectable Formulation :
    • In a Phase II clinical trial (HPTN 076), participants receiving long-acting injectable rilpivirine showed detectable levels of metabolites in plasma and other biological fluids post-injection, indicating effective systemic absorption .
    • The trial highlighted the safety and acceptability of this formulation for HIV pre-exposure prophylaxis.
  • Severe HIV Cases :
    • A case report documented a patient with AIDS who experienced a significant decrease in HIV viral load after switching to a regimen including intramuscular rilpivirine . This underscores the potential util

Propriétés

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOMRUWOWDFLG-XDMLVRQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692874
Record name 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312424-26-2
Record name 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.